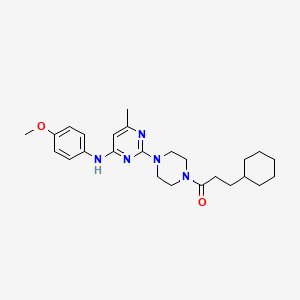![molecular formula C24H26N4O3 B2794696 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide CAS No. 896383-11-2](/img/no-structure.png)
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antibacterial and Antifungal Properties : Certain derivatives, such as substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, have been synthesized and shown to possess significant antibacterial activity. For instance, the synthesis and antibacterial activity of substituted indolylthiadiazole derivatives and substituted quinazolinonylthiadiazole derivatives have demonstrated potent effects against bacterial strains, with some compounds outperforming reference drugs like ampicillin and gattifloxacin (Singh et al., 2010).
Anticancer Potential
- Anticancer Activities : Novel compounds such as 10-((1H-indol-3-yl)methylene)-7-aryl-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-ones have shown promising anticancer activities against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with some derivatives displaying better efficacy than the standard drug doxorubicin (Gali et al., 2014).
Anti-inflammatory and Analgesic Effects
- Non-steroidal Anti-inflammatory and Analgesic Agents : Derivatives such as 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents, exhibiting promising activity in in vivo models (Wagle et al., 2008).
Anticonvulsant Properties
- Anticonvulsant Agents : Quinazolino-benzothiazoles have been identified as fused pharmacophores with anticonvulsant properties. Specific derivatives have shown significant activity in experimental models against tonic and clonic seizures, suggesting their potential application in epilepsy treatment without evident neurotoxicity or hepatotoxicity (Ugale et al., 2012).
Mecanismo De Acción
Target of Action
It’s known that quinazolinone derivatives have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, differentiation, survival, and intracellular trafficking.
Mode of Action
It’s known that quinazolinone derivatives can interact with their targets and cause significant changes in cellular processes .
Biochemical Pathways
The compound may affect the PI3K signalling pathway , which is often associated with tumorigenesis, progression, and poor prognosis. The downstream effects of this pathway include changes in cell growth, proliferation, and survival.
Result of Action
It’s known that the aberrant expression of the pi3k signalling pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, inhibitors of this pathway, such as this compound, could potentially have anti-cancer effects.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide' involves the condensation of 2-(1H-indol-3-yl)ethanamine with 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid, followed by the reduction of the resulting imine to form the target compound.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-indol-3-yl)ethanamine in methanol and add 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid. Stir the mixture at room temperature for 24 hours to allow for condensation to occur.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours to reduce the resulting imine to the corresponding amine.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent to obtain the target compound." ] } | |
Número CAS |
896383-11-2 |
Fórmula molecular |
C24H26N4O3 |
Peso molecular |
418.497 |
Nombre IUPAC |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide |
InChI |
InChI=1S/C24H26N4O3/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31) |
Clave InChI |
FQKWMQPOAUZANS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



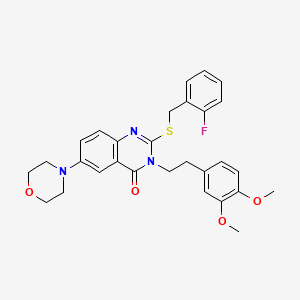
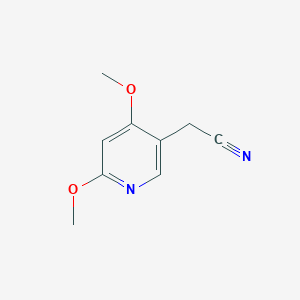
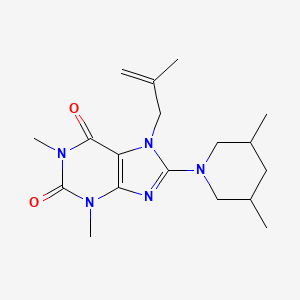

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)
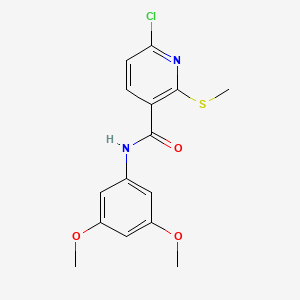
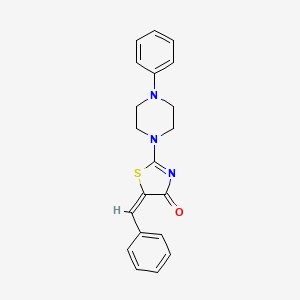

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)
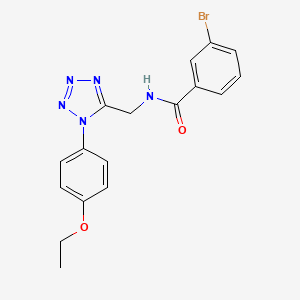
![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)
